Tetrabutyl titanate

Descripción

Significance in Contemporary Chemical Synthesis Research

In the realm of chemical synthesis, tetrabutyl titanate is primarily valued for its exceptional catalytic activity in a range of organic reactions. It is a highly effective catalyst for esterification, transesterification, and condensation reactions. google.commtl-chemi.comhaihangindustry.com This catalytic prowess is central to the synthesis of various polymers, most notably polyesters. mcc-hamburg.demarcorubber.com

Research has demonstrated that this compound offers significant advantages over traditional catalysts, such as organotin compounds, in polyester (B1180765) synthesis. chemicalbook.com It exhibits high catalytic efficiency and is considered more environmentally benign, contributing to the development of "green" chemistry processes. chemicalbook.comrsc.org For instance, in the synthesis of adipic acid-based polyesters, this compound not only catalyzes the reaction effectively but also improves the transparency and brightness of the final polymer. chemicalbook.com

A key area of investigation is its application in ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) to produce biodegradable aliphatic polyesters such as poly(ε-caprolactone) (PCL). rsc.orgrsc.org Studies have shown that this compound can initiate and control the polymerization process at ambient temperatures (10–40 °C), allowing for the synthesis of PCL with predetermined molecular weights and narrow molecular weight distributions. rsc.orgrsc.org This level of control is a hallmark of a living polymerization process. The proposed mechanism involves the four alkoxy-Ti bonds of the titanate molecule initiating the polymerization, leading to the formation of a tetra-branch, star-shaped hybrid polymer, Ti(OPCL)₄. rsc.orgrsc.org

Furthermore, research into the synthesis of poly(butylene succinate) (PBS), another important biodegradable polyester, utilizes this compound as a catalyst. mdpi.com To address the challenges of recovering the liquid catalyst, recent studies have explored immobilizing this compound on solid supports like activated carbon. This approach has shown enhanced catalytic efficiency and allows the catalyst to be recycled, significantly reducing production costs while maintaining the synthesis of high molecular weight PBS. mdpi.com

Catalytic Applications of this compound in Polymer Synthesis

| Polymer | Reaction Type | Key Research Finding | Reference |

|---|---|---|---|

| Poly(ε-caprolactone) (PCL) | Ring-Opening Polymerization | Acts as a single-component initiator and catalyst for controlled/living polymerization at ambient temperatures, yielding polymers with predictable molecular weights and narrow distributions. | rsc.orgrsc.org |

| Poly(butylene succinate) (PBS) | Direct Esterification & Polycondensation | Used as a catalyst; loading onto activated carbon improves catalytic efficiency by 24.7% compared to the unsupported catalyst and allows for multiple reuse cycles. | mdpi.com |

| Polyester Polyols | Esterification | Functions as a highly active and non-polluting catalyst, improving the brightness and transparency of the resulting polyester compared to organotin catalysts. | chemicalbook.com |

| Polyesters (general) | Transesterification | Found to be a more efficient transesterification catalyst for the dimethyl terephthalate (B1205515) (DMT)-1,4-butanediol system than the commonly used zinc acetate (B1210297). | chemicalbook.com |

Role in Advanced Materials Science and Engineering

This compound is a fundamental precursor in materials science, particularly through the sol-gel process, for the synthesis of titanium dioxide (TiO₂) nanostructures. rsc.orgmdpi.com The sol-gel method involves the controlled hydrolysis and condensation of the titanate to form a "sol" (a colloidal suspension of solid particles) which then gels to form a solid network. researchgate.netmdpi.com This technique allows for the fabrication of a wide array of TiO₂-based materials with tailored morphologies, including nanoparticles, thin films, nanofibers, and microspheres. mdpi.commdpi.comgoogle.comjim.org.cnbohrium.com

The properties of the resulting TiO₂ material can be precisely controlled by adjusting reaction parameters during the sol-gel synthesis. For example, in the preparation of TiO₂ nanoparticles, the volume ratio of this compound to concentrated hydrochloric acid in a mixed solvent system can determine the crystalline phase of the product, transitioning from pure anatase to pure rutile. google.com Anatase TiO₂ nanoparticles synthesized via a non-aqueous precipitation method using this compound and glacial acetic acid have been shown to have particle sizes of 5-20 nm and a large specific surface area, leading to excellent photocatalytic activity. jim.org.cn

These synthesized TiO₂ materials are extensively researched for their photocatalytic applications, such as the degradation of organic pollutants in water and air. mdpi.comscientific.net The morphology and structure of the TiO₂ have a significant influence on its photocatalytic performance. mdpi.com For instance, TiO₂ flower clusters assembled with nanorods, synthesized hydrothermally from this compound, exhibited superior photocatalytic activity in the degradation of Rhodamine B compared to other morphologies like microspheres. mdpi.com

Beyond pure TiO₂, this compound is used to create advanced composite materials and other titanates.

Composite Materials : It is used to impregnate porous substrates like wood, forming wood-TiO₂ composites via an in-situ sol-gel process. The resulting composites show significantly reduced hygroscopicity and improved dimensional stability. ncsu.edu It is also a key ingredient in preparing TiO₂/carbon nanotube (CNT) nanocomposites, where a uniform coating of TiO₂ is deposited onto the CNT surface. scientific.net

Mixed Metal Titanates : It serves as the titanium source for synthesizing various mixed-metal titanate nanostructures. Research has shown its use in preparing strontium titanate (SrTiO₃), a material with important dielectric and photocatalytic properties, and cobalt titanate (CoTiO₃) nanoparticles. asianpubs.orgresearcher.life In one study, a sol-gel method using this compound and strontium nitrate (B79036) allowed for the synthesis of strontium titanate with controlled phase composition based on the strontium-to-titanium molar ratio. asianpubs.org

This compound as a Precursor in Materials Synthesis via Sol-Gel Method

| Material Synthesized | Key Synthesis Parameters | Resulting Material Characteristics | Reference |

|---|---|---|---|

| TiO₂ Nanoparticles | Hydrolysis in cyclohexane/ethanol (B145695) with HCl as a catalyst. | Monodispersed anatase phase (<5nm) or rutile phase (<10nm) depending on HCl concentration. | google.com |

| TiO₂ Thin Film | Hydrolysis with acetylacetone (B45752) as a control agent, followed by dip-coating and calcination. | Compact and smooth anatase film (18-20 nm crystal size) with super-hydrophilic properties. | mdpi.com |

| Wood-TiO₂ Composite | Impregnation of wood with TBT/ethanol solution, followed by curing at 105°C. | TiO₂ gels deposited in wood cell lumens and walls, improving dimensional stability. | ncsu.edu |

| Strontium Titanate (SrTiO₃) | Sol-gel process with strontium nitrate; n(Sr)/n(Ti) ratio of 1:1. | Material with optimal photocatalytic activity for degrading pollutants. | asianpubs.org |

| NiO/NiTiO₃ Composite Nanofibers | Electrospinning of a precursor solution containing TBT, nickel acetate, and PVP, followed by calcination. | Heterostructure nanofibers with enhanced photocatalytic performance for Rhodamine B degradation. | bohrium.com |

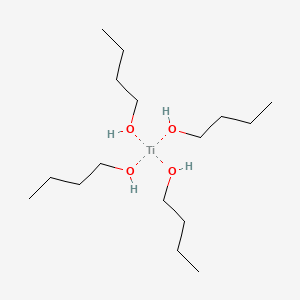

Structure

2D Structure

Propiedades

Fórmula molecular |

C16H40O4Ti |

|---|---|

Peso molecular |

344.35 g/mol |

Nombre IUPAC |

butan-1-ol;titanium |

InChI |

InChI=1S/4C4H10O.Ti/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3; |

Clave InChI |

FPCJKVGGYOAWIZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCO.CCCCO.CCCCO.CCCCO.[Ti] |

Punto de ebullición |

593 °F at 760 mm Hg (USCG, 1999) 312 °C |

Color/Form |

COLORLESS TO LIGHT-YELLOW LIQUID Pale yellow, viscous liquid |

Densidad |

0.998 at 77 °F (USCG, 1999) 0.998 @ 25 °C (liquid) |

Punto de inflamación |

170 °F (USCG, 1999) 170 °F (CLOSED CUP) |

melting_point |

-67 °F (USCG, 1999) -55 °C |

Descripción física |

Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170°F. Contact may irritate or cause burns. Liquid; WetSolid Colorless to pale yellow liquid with a mild odor of alcohol; [HSDB] Clear liquid with an odor of alcohol; [MSDSonline] Yellowish to amber liquid with an odor of alcohol; [Intec Polymers MSDS] |

Números CAS relacionados |

9022-96-2 (homopolymer) 5593-70-4 (Parent) |

Solubilidad |

Sol in most organic solvents except ketones Sol in aliphatic aromatic, chlorinated, and oxygenated solvents |

Densidad de vapor |

11.7 (Air= 1) |

Origen del producto |

United States |

Synthesis Methodologies of Tetrabutyl Titanate

Conventional Routes for Tetrabutyl Titanate Production

TiCl₄ + 4 C₄H₉OH → Ti(OC₄H₉)₄ + 4 HCl

A critical aspect of this process is the management of the hydrogen chloride (HCl) byproduct. wikipedia.org The reaction is typically performed in an inert, anhydrous solvent like benzene (B151609) or toluene (B28343) to prevent premature hydrolysis of the reactants and products. guidechem.com To drive the reaction to completion and neutralize the corrosive HCl gas, a base, such as ammonia (B1221849), is often bubbled through the reaction mixture. guidechem.comgoogle.com This results in the formation of ammonium (B1175870) chloride (NH₄Cl), which precipitates and can be removed by filtration.

The temperature must be carefully controlled, often kept low (0-20°C) during the initial addition of reactants to manage the exothermic nature of the reaction and minimize the volatilization of reactants. guidechem.comgoogle.com After the initial reaction, the mixture may be stirred for several hours to ensure completion. The final product, this compound, is then isolated by filtration to remove the ammonium chloride, followed by vacuum distillation to separate it from the solvent and any remaining impurities. chemicalbook.com

A typical laboratory-scale synthesis involves slowly adding titanium tetrachloride to an excess of n-butanol under cooling and stirring. guidechem.com The resulting mixture is then treated with ammonia to neutralize the HCl formed. The yield of this compound from this process can be quite high, often exceeding 80%. chemicalbook.com

Transesterification is another significant route for the synthesis of this compound. This process involves the reaction of a different titanium alkoxide, such as titanium isopropoxide or titanium ethoxide, with n-butanol. The reaction is an equilibrium process where the alkoxy groups are exchanged:

Ti(OR)₄ + 4 C₄H₉OH ⇌ Ti(OC₄H₉)₄ + 4 ROH (where R is an isopropyl or ethyl group)

To drive the equilibrium towards the formation of this compound, the more volatile alcohol (e.g., isopropanol (B130326) or ethanol) is continuously removed from the reaction mixture by distillation. This method is advantageous as it avoids the generation of corrosive HCl. wikipedia.org

Transesterification is widely employed in the production of various polyesters, where this compound acts as an efficient catalyst. chemicalbook.commtl-chemi.com For instance, in the synthesis of poly(butylene succinate) (PBS), this compound catalyzes the esterification and polycondensation reactions. mdpi.com The mechanism involves the coordination of the titanium atom to the carbonyl oxygen of the acid or ester, which activates the carbonyl carbon for nucleophilic attack by the alcohol. chemicalbook.comresearchgate.net

Influence of Precursor Purity and Reaction Conditions on this compound Yield and Quality

The yield and quality of the final this compound product are highly dependent on the purity of the precursors and the precise control of reaction conditions.

Precursor Purity:

Titanium Tetrachloride: The presence of moisture in TiCl₄ or the solvent will lead to the formation of titanium oxides and oxychlorides, reducing the yield and complicating purification.

n-Butanol: Water in the butanol will readily hydrolyze both the TiCl₄ and the resulting this compound, leading to the formation of polymeric titanium oxo-alkoxides. sdeastsunrise.com

Reaction Conditions: The control of reaction parameters is crucial for maximizing yield and ensuring the desired product quality. Key parameters include temperature, reaction time, and the stoichiometry of reactants.

| Parameter | Condition | Influence on Yield and Quality |

| Temperature | Controlled, often low initially (e.g., 0-20°C) during alcoholysis. guidechem.comgoogle.com | Prevents loss of volatile reactants and controls the exothermic reaction. Higher temperatures in transesterification can accelerate the reaction but may also lead to side reactions. |

| Stoichiometry | A slight excess of alcohol is sometimes used. google.com | Ensures complete conversion of the titanium halide. The molar ratio of reactants affects the rate and completeness of transesterification reactions. researchgate.net |

| Catalyst/Base | Use of ammonia in alcoholysis to neutralize HCl. guidechem.com | Drives the reaction to completion. Catalyst concentration in transesterification directly impacts reaction yield; for example, increasing this compound from 0.5 mol% significantly improves esterification yield. researchgate.net |

| Atmosphere | Anhydrous, inert conditions (e.g., nitrogen or argon). google.com | Prevents hydrolysis of the moisture-sensitive titanate product. |

Research has demonstrated the quantitative impact of these conditions. For example, in catalyzed esterification reactions, the concentration of the this compound catalyst has a direct and significant effect on the final product yield. researchgate.net

Innovations in Environmentally Benign Synthesis Approaches for this compound

In recent years, there has been a growing emphasis on developing "green" and sustainable chemical processes. palmercruz.commarketresearchintellect.com This trend extends to the production of this compound, with research focusing on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. palmercruz.com

Innovations include:

Solvent-Free Reactions: Developing methods that reduce or eliminate the need for organic solvents, thereby decreasing volatile organic compound (VOC) emissions.

Improved Catalysts: The use of this compound itself as a catalyst is considered a greener alternative to more toxic organotin compounds in polyester (B1180765) production due to its high efficiency and lower environmental impact. chemicalbook.com

Molten Salt Processing: Novel synthesis routes, such as using molten salts as a reaction medium, are being explored for the creation of titanate-based materials. mdpi.com This can lead to lower reaction temperatures and different product morphologies.

Hydrothermal Synthesis: Hydrothermal and solvothermal methods are being used to produce nano-structured titanium dioxide from this compound precursors. google.comresearchgate.netmdpi.com These methods are often more environmentally friendly, occurring at lower temperatures and without the need for calcination steps. google.com

These advancements aim to make the production and use of this compound more sustainable, aligning with the principles of green chemistry. marketresearchintellect.comsigmaaldrich.com

Catalytic Applications of Tetrabutyl Titanate in Organic Transformations

Mechanistic and Kinetic Studies of Tetrabutyl Titanate Catalysis

The efficacy of this compound as a catalyst is rooted in its chemical structure and reactivity. In-depth studies have been conducted to understand the mechanisms and kinetics of the reactions it catalyzes.

The catalytic activity of this compound is primarily attributed to its function as a Lewis acid. chempoint.comchemicalcas.com The titanium atom in the molecule, with its low electronegativity, can accept electron pairs, thereby activating substrates. chemicalbook.com In esterification reactions, for instance, the carbonyl group of a carboxylic acid coordinates with the titanium atom of the this compound. chemicalbook.comresearchgate.net This interaction involves the transfer of electron density from the carbonyl oxygen to the titanium ion, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an alcohol. chemicalbook.comresearchgate.net

Research on the esterification of adipic acid with ethylene (B1197577) glycol using this compound as a catalyst has proposed a mechanism involving the formation of a complex. chemicalbook.com This complex is generated through a coordinate bond between the titanium atom and the carbonyl oxygen of the adipic acid, as well as a hydrogen bond between a hydrogen atom of the carboxyl group and an oxygen atom in the this compound. chemicalbook.com This initial complex formation is a rapid step that facilitates the subsequent reaction with the alcohol. chemicalbook.com A similar mechanism involving the formation of a transition state has been proposed for the esterification of hydrogenated rosin (B192284) with dodecanol. researchgate.net Furthermore, studies on the esterification of mono-2-ethylhexyl phthalate (B1215562) with 2-ethylhexanol have also pointed to a catalysis mechanism that considers the effects of coordination and the formation of hydrogen bonds. osti.gov

Titanium (IV) complexes, in general, are utilized as catalysts in esterification due to the intrinsic Lewis acidity of titanium. mdpi.com These complexes can form adducts with carboxylic acids, which in turn activate the carboxylic acid for nucleophilic acyl substitution. mdpi.com

Kinetic studies are crucial for understanding the rate at which a reaction proceeds and for optimizing reaction conditions. For this compound-catalyzed reactions, various kinetic models have been developed.

In the esterification of adipic acid and ethylene glycol catalyzed by this compound, a second-order kinetic model was successfully established. researchgate.net The parameters for this model were determined by minimizing the difference between simulated and experimental concentrations of the components in the reaction system. researchgate.net The study found that the reaction rate increases with higher temperatures, greater catalyst concentrations, and a higher initial molar ratio of ethylene glycol to adipic acid. researchgate.net

For the esterification of adipic acid with 1,6-hexanediol (B165255), a kinetic model assuming a 3.5-order reaction was proposed to describe the change in carboxyl group concentration over time. journalajocs.com This model was found to be suitable for describing the kinetics of this specific esterification reaction. journalajocs.com

In another study involving the esterification of maleic anhydride (B1165640) with hexan-1-ol, the reaction was found to be second order with respect to both the acid and the alcohol when this compound was used as the catalyst. chemicalpapers.com This indicates that the concentrations of both reactants play a significant role in determining the reaction rate. chemicalpapers.com

A pseudo-homogeneous kinetic model has also been developed for the two-step consecutive esterification of terephthalic acid and 2-ethylhexanol catalyzed by this compound. x-mol.net This model was used to estimate kinetic parameters through mathematical regression of non-isothermal kinetic experiments. x-mol.net

The activation energy (Ea) is a critical parameter that provides insight into the energy barrier that must be overcome for a reaction to occur. The use of a catalyst typically lowers the activation energy, thereby increasing the reaction rate.

In the transesterification of biodiesel with isobutanol catalyzed by this compound, the calculated activation energy was 48.93 kJ·mol⁻¹. researchgate.net For the esterification of adipic acid with 1,6-hexanediol, the activation energy was determined to be 80.16 ± 4.41 kJ/mol. journalajocs.com

A study on the esterification of adipic acid with 1,4-butanediol (B3395766) to form bis(4-hydroxybutyl) adipate (B1204190) found that the catalyzed reaction had a significantly different activation energy compared to the uncatalyzed reaction. While the provided abstract contains conflicting information on whether the catalyzed reaction has a higher or lower activation energy, the fundamental role of the catalyst is to alter this energy barrier.

It's important to note that while catalysts like this compound generally lower the activation energy compared to the uncatalyzed reaction, the specific value can vary depending on the reaction system. researchgate.net For example, the activation energy for the forward esterification of terephthalic acid and 2-ethylhexanol was found to be 48 kJ/mol, while the reverse hydrolysis step had an activation energy of 40 kJ/mol. researchgate.net

This compound in Esterification Reactions

This compound is widely employed as a catalyst in esterification reactions, particularly in the synthesis of polyesters. chemicalbook.commdpi.com It has been shown to be a more efficient transesterification catalyst for certain systems compared to other commonly used catalysts like zinc acetate (B1210297). chemicalbook.com Its advantages include high catalytic activity and the ability to produce polyesters with improved brightness and transparency. chemicalbook.com

Polyesterification is a key industrial process for producing a wide range of polymers. This compound is a preferred catalyst in many of these processes. google.comgoogle.comgoogle.com It is used in the synthesis of poly(butylene terephthalate) (PBT) from both dimethyl terephthalate (B1205515) and terephthalic acid. google.com In these processes, this compound catalyzes both the initial transesterification or esterification stage and the subsequent polycondensation stage. google.com It is also used in the synthesis of poly(butylene succinate) (PBS), where it facilitates the ligand exchange reaction with the hydroxyl end groups of the monomers or prepolymers. mdpi.com

The esterification of adipic acid with various polyols to produce polyesters is a significant application of this compound catalysis. chemicalbook.comresearchgate.net These polyesters have various industrial uses.

Research has been conducted on the synthesis of a series of adipic acid polyesters using different polyols such as 1,2-propylene glycol, 1,3-butanediol, and 1,4-butanediol, with this compound as the catalyst. researchgate.net The study investigated the influence of reaction conditions on the properties of the resulting polyesters. researchgate.net

The table below summarizes the findings from a study on the polyesterification of adipic acid with different diols catalyzed by this compound. researchgate.net

| Diol | Optimal Molar Ratio (Diol/Diacid) | Catalyst Dosage (% of raw material) | Reaction Temperature (°C) | Reaction Time (h) | Number-Average Molecular Weight (NMW) | Polydispersity Index | Degree of Polymerization | Decomposition Temperature (°C) |

| 1,2-Propylene Glycol | 1.14:1 | 0.03% | 200-220 | 6 | 1.90 x 10³ | 1.4 | 10 | 334 |

| 1,3-Butylene Glycol | 1.14:1 | 0.03% | 200-220 | 6 | 1.90 x 10³ | 1.4 | 10 | 349 |

| 1,4-Butylene Glycol | 1.14:1 | 0.03% | 200-220 | 6 | 1.90 x 10³ | 1.4 | 10 | 358 |

In another study focusing on the esterification of adipic acid with 1,6-hexanediol, the effect of the initial molar ratio of the reactants and the amount of catalyst was investigated. journalajocs.com The results indicated that the conversion of the carboxyl group increased significantly when the molar ratio of 1,6-hexanediol to adipic acid was increased from 1.1 to 1.2, with little change observed at higher ratios. journalajocs.com The rate constant of the esterification was also found to increase with the concentration of this compound. journalajocs.com

The following table presents data on the effect of the initial molar ratio and catalyst concentration on the esterification of adipic acid with 1,6-hexanediol. journalajocs.com

| Initial Molar Ratio (1,6-HD/AA) | Observation on Carboxyl Group Conversion | This compound Concentration (mmol/kg) | Effect on Rate Constant |

| 1.1 to 1.2 | Obvious increase | 0.36 - 5.66 | Increases with concentration |

| > 1.2 | Not much change |

Polyesterification Processes

This compound in Transesterification Reactions

This compound is a highly effective catalyst for transesterification reactions, a key process in polymer chemistry and the production of bio-based materials. chemicalbook.comresearchgate.net

This compound's catalytic activity is crucial in the synthesis and modification of various polyesters through transesterification.

This compound is an efficient catalyst for the transesterification of dimethyl terephthalate (DMT) with diols like 1,4-butanediol (BD) to produce polymers such as poly(butylene terephthalate) (PBT). chemicalbook.comgoogle.comscispace.com This reaction is the first step in the PBT manufacturing process, forming the intermediate bis(2-hydroxybutyl terephthalate). google.com Studies have shown that this compound is a more efficient transesterification catalyst for the DMT-BD system compared to zinc acetate. chemicalbook.com The kinetics of this reaction have been investigated, indicating that the functional groups on DMT and the intermediate, monohydroxybutylterephthalate, have equal reactivity for molar ratios of [BD]/[DMT] greater than 2, up to about 75% conversion. chemicalbook.comscispace.comresearchgate.net The reaction is typically carried out at temperatures between 220°C and 260°C. google.com

This compound is utilized to promote interfacial transesterification in immiscible polymer blends, such as those of poly(lactic acid) (PLA) and polycarbonate (PC), to improve their compatibility. researchgate.netrsc.org The addition of this compound as a catalyst increases the rate of transesterification reactions during melt blending, leading to the in situ formation of PLA-PC copolymers at the interface. researchgate.netmdpi.com This enhances the compatibility between the two polymer phases. researchgate.netmdpi.com Among several catalysts studied, including zinc borate (B1201080) and titanium pigment, this compound was found to be the most effective, increasing the amount of reacted polycarbonate by more than four times compared to a non-catalyzed blend. researchgate.net The catalyst induces more multiple reactions, which is accompanied by a reduction in the molecular weight of the copolymers and an increase in their PC content. researchgate.net

This compound plays a significant role in the production of bio-based materials through transesterification. For instance, it is used to catalyze the transesterification of biodiesel (fatty acid methyl esters) with isobutanol to produce epoxidized fatty acid isobutyl esters, which serve as bio-based plasticizers. researchgate.netresearchgate.net In a gas-liquid tower reactor, a conversion of nearly 100% was achieved within 5 hours at 180°C with a catalyst concentration of 0.4% by mass. researchgate.net This demonstrates the efficiency of this compound in converting bio-based feedstocks into valuable industrial products. researchgate.net Furthermore, this compound is used in the synthesis of other bio-based polymers like poly(ethylene furanoate) (PEF), a bio-based alternative to PET. researchgate.net

Bio-based Material Production via Transesterification

Transesterification of Biodiesel for Biobased Plasticizers

This compound is an effective catalyst for the transesterification of biodiesel to produce value-added bio-based plasticizers. researchgate.netresearchgate.netfx361.cccip.com.cn One significant application is the synthesis of epoxidized fatty acid isobutyl esters (Ep-FABEs), which can serve as environmentally friendly alternatives to traditional plasticizers like dioctyl phthalate (DOP). researchgate.netresearchgate.net

In this process, fatty acid methyl esters (FAMEs), the primary components of biodiesel, undergo transesterification with isobutanol in the presence of this compound. researchgate.netresearchgate.net Research has demonstrated that in a gas-liquid tower reactor, a conversion rate of nearly 100% can be achieved within 5 hours. researchgate.netresearchgate.net The resulting fatty acid isobutyl esters (FABEs) are then epoxidized to yield the final plasticizer product. researchgate.net Studies have shown that PVC films plasticized with these Ep-FABEs exhibit significantly improved thermal stability and mechanical properties compared to those plasticized with DOP. researchgate.netresearchgate.net Furthermore, the bio-based plasticizers show better extraction resistance and migration stability than conventional epoxidized fatty acid methyl esters (Ep-FAMEs). researchgate.netresearchgate.net

The kinetics of the transesterification reaction have been studied, with a calculated activation energy of 48.93 kJ·mol⁻¹. researchgate.netresearchgate.net This process highlights a valuable pathway for valorizing biodiesel, a renewable feedstock, into high-performance, sustainable chemical products. colab.ws

Table 1: Reaction Conditions for Transesterification of Biodiesel with Isobutanol

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | This compound | researchgate.netresearchgate.net |

| Reaction Temperature | 180 °C | researchgate.netresearchgate.net |

| Catalyst to FAMEs Ratio | 0.4% (by mass) | researchgate.netresearchgate.net |

| Isobutanol to FAMEs Molar Ratio | 5.4:1 | researchgate.netresearchgate.net |

Polybutylene Succinate (B1194679) (PBS) Synthesis

This compound (TBT) is a widely employed homogeneous catalyst in the synthesis of polybutylene succinate (PBS), a biodegradable aliphatic polyester (B1180765) known for its excellent thermal stability and mechanical properties. mdpi.comdntb.gov.ua The synthesis is typically a two-step process involving direct esterification of succinic acid and 1,4-butanediol, followed by polycondensation, with TBT accelerating both stages. mdpi.commdpi.com

Research has focused on optimizing the process conditions to maximize the molecular weight of the resulting PBS while minimizing catalyst usage. mdpi.com In one study, optimal conditions were identified as an esterification temperature of 170 °C and a polycondensation temperature of 235 °C. mdpi.com Using a catalyst amount of 0.3% relative to the mass of succinic acid, a weight-average molecular weight (Mw) of 47,655 was achieved. mdpi.com This represented a significant improvement in catalytic efficiency compared to standard processes. mdpi.com Efforts have also been made to heterogenize the catalyst by loading TBT onto activated carbon, which allows for catalyst recycling and cost reduction in industrial production. mdpi.com After five cycles of reuse, the supported catalyst could still produce PBS with an Mw above 35,000. mdpi.com

Table 2: Optimized Conditions for Polybutylene Succinate (PBS) Synthesis Using TBT Catalyst

| Parameter | Optimal Value | Reference |

|---|---|---|

| Esterification Temperature | 170 °C | mdpi.com |

| Polycondensation Temperature | 235 °C | mdpi.com |

| Succinic Acid to 1,4-Butanediol Molar Ratio | 1:1.2 | mdpi.com |

| Catalyst Amount (% of Succinic Acid Mass) | 0.3% | mdpi.com |

| Dehydration Time | 3 hours | mdpi.com |

| Resulting Product Property | Value | Reference |

This compound as a Catalyst and Initiator in Polymerization

Beyond its role in specific organic transformations, this compound is a prominent catalyst and initiator in various polymerization reactions, particularly for producing polyesters. Its high activity and ability to function under different reaction conditions make it suitable for both ring-opening polymerization and polycondensation processes.

Ring-Opening Polymerization (ROP)

This compound is recognized as a highly active catalyst for the ring-opening polymerization (ROP) of cyclic esters. google.comgoogle.com It is often favored over other catalysts, such as organotin compounds, due to its superior activity, which allows reactions to proceed efficiently at lower temperatures. google.com

The controlled ring-opening polymerization of ε-caprolactone (ε-CL) using this compound (TBT) as a catalyst or initiator has been demonstrated as a low-cost and environmentally benign process. nih.govrsc.org This method allows for the synthesis of poly(ε-caprolactone) (PCL) with predetermined molecular weights and narrow molecular weight distributions. nih.govrsc.org A key advantage is the ability to conduct the polymerization at ambient temperatures (10-40 °C), a sharp contrast to the elevated temperatures (110-140 °C) typically required with conventional catalysts like stannous octoate. rsc.orgresearchgate.net

The process initiated by TBT results in the formation of tetra-branch, star-shaped polymers. rsc.org Research has shown that a linear relationship exists between monomer conversion and both the number-average molecular weight (Mn) and the molecular weight distribution (Mw/Mn), indicating a controlled polymerization process. researchgate.net This control allows for the synthesis of polymers over a broad range of monomer-to-initiator ratios with high monomer conversion. rsc.org

Table 3: TBT-Mediated Polymerization of ε-Caprolactone at Ambient Temperature

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Catalyst/Initiator | This compound (TBT) | Controlled polymerization | nih.govrsc.org |

| Temperature | 10-40 °C | High monomer conversion | rsc.orgresearchgate.net |

| Monomer/Initiator Ratio | Variable | Predictable molecular weights | rsc.org |

In the context of lactide polymerization, this compound (TBT) primarily functions as a transesterification catalyst, which is crucial when blending poly(lactic acid) (PLA) with other polymers. researchgate.netjlu.edu.cn When PLA is melt-blended with polycarbonate (PC), TBT effectively promotes the transesterification reaction between the two polyesters. researchgate.net This catalytic action leads to the formation of PLA-PC copolymers, which can improve the compatibility of the blend. researchgate.net

Studies comparing different catalysts found TBT to be the most effective for this purpose, reacting with more than four times the amount of polycarbonate compared to an uncatalyzed blend. researchgate.net The mechanism involves TBT accelerating the ester-ester exchange between the PLA and PC chains. researchgate.net Similarly, in blends of PLA and poly(propylene carbonate) (PPC), TBT was found to primarily promote transesterification, whereas other catalysts like stannous octoate led to more chain scission. jlu.edu.cn The polymerization of lactide itself via ring-opening can be initiated by various metal-based catalysts, often proceeding through a coordination-insertion mechanism. While TBT is used, the detailed mechanism often involves the coordination of the lactide monomer to the titanium center, followed by nucleophilic attack and ring opening to propagate the polymer chain. mdpi.comsciepublish.com

Polycondensation Reactions in Polymer Manufacturing

This compound is a cornerstone catalyst in the polycondensation stage of manufacturing for numerous commercial polyesters. mdpi.comrsc.orggoogle.com This step is critical for increasing the polymer's molecular weight to achieve the desired material properties. nih.govscienceopen.com The reaction is typically carried out at high temperatures and under a high vacuum to facilitate the removal of small molecule byproducts, such as water or glycols, driving the equilibrium towards a high molecular weight polymer. rsc.orggoogle.com

Examples of its application include:

Poly(butylene terephthalate) (PBT) Synthesis: In the conventional process starting from dimethyl terephthalate (DMT) and 1,4-butanediol (BDO), TBT catalyzes the initial transesterification and the subsequent polycondensation at temperatures of 250-290 °C and high vacuum. google.com Its use has been shown to increase the polycondensation rate by at least 40%. google.com

Poly(ethylene furanoate) (PEF) Synthesis: To achieve high molecular weight PEF suitable for applications like food packaging, a multi-step process involving melt polycondensation catalyzed by TBT is used, followed by solid-state polycondensation (SSP). nih.govscienceopen.com The initial melt process occurs first, followed by SSP at temperatures around 205 °C under vacuum to significantly increase the intrinsic viscosity and molecular weight of the polymer. nih.govscienceopen.com

Poly(butylene succinate-co-isosorbide succinate) (PBIS) Synthesis: In the synthesis of this copolyester, TBT is added after the initial esterification stage to catalyze the polycondensation reaction, which is conducted at approximately 245 °C under vacuum. rsc.org

The consistent use of TBT across these processes underscores its effectiveness in achieving high molecular weight polyesters required for various industrial applications. umd.edu

Modulation of Catalytic Activity through Ligand Structures and System Flexibility

The catalytic performance of this compound is not static; it can be significantly modulated by both the structure of the catalyst itself (ligand modification) and the characteristics of the reaction system (system flexibility). zjtextile.com.cn

System flexibility, which relates to the molecular structure of the polyester, has a profound impact on catalytic activity. Flexible polyester systems, such as the aliphatic PBS, have lower activation energies for pre-polycondensation compared to rigid aromatic polyesters like PBT and PET. zjtextile.com.cn This suggests that the conformational freedom of the polymer chain influences its ability to interact effectively with the catalytic center. As the molecular chain length of the polyester increases, the activation energy for the pre-polycondensation reaction also rises, indicating that the catalyst's activity has a notable molecular weight dependency. zjtextile.com.cn

Modifying the ligand structure of the titanate catalyst is another key strategy for tuning its activity. The butoxide ligands in TBT can be exchanged or altered, which affects both the electronic environment and the steric hindrance around the central titanium atom. DFT studies have shown that ligand modifications that result in excessive steric hindrance or an unfavorable electronic environment can weaken the catalyst's effectiveness. zjtextile.com.cn For instance, increasing the spatial hindrance and negative electrostatic potential of the ligand groups can raise the pre-polycondensation activation energy, thereby reducing catalytic activity. zjtextile.com.cn This principle is exploited in the development of advanced, hydrolysis-resistant titanium catalysts where the core structure is modified with other compounds to enhance stability and activity. google.compatsnap.com

Comparative Analysis of this compound Catalytic Performance

Relative Catalytic Activity and Efficiency against Traditional Catalysts (e.g., Organotin, Zinc Acetate)

This compound is often evaluated against traditional polyesterification catalysts, primarily organotin compounds and zinc acetate. The relative performance depends heavily on the specific reaction and process conditions.

In the synthesis of adipic acid-based polyesters, TBT is considered to have several advantages over organotin catalysts, including high catalytic activity, high efficiency, and being a non-polluting option. chemicalbook.com However, in other applications, organotin catalysts like monobutyl tin oxide (MBTO) may show a similar or even faster esterification rate. cn-pci.com A study on polyester resin for powder coatings found that a hybrid titanium catalyst (HCEO-type) had a significantly shorter reaction time than TBT, and its performance was comparable to MBTO. cn-pci.com The major drawback of organotin catalysts is their toxicity, which has led to regulatory restrictions and a search for alternatives like TBT. cn-pci.com

Compared to zinc acetate, TBT's performance varies. For the synthesis of PBT from DMT and 1,4-butanediol, TBT was found to be the more efficient catalyst. chemicalbook.com Conversely, zinc acetate is widely used and highly effective for PET synthesis from DMT and ethylene glycol. chemicalbook.comresearchgate.net In the synthesis of the plasticizer dioctyl terephthalate (DOTP) from PET waste, one study found that combining TBT with an ionic liquid significantly increased the reaction yield to 86%, whereas using TBT or zinc chloride as reference catalysts resulted in lower yields. mdpi.com Another study on PET glycolysis noted that zinc acetate could achieve a 95% yield of the monomer under certain conditions. researchgate.net

Comparative Catalytic Performance

Summary of studies comparing this compound (TBT) with Organotin and Zinc Acetate catalysts in various applications.

| Reaction | Catalyst Comparison | Finding | Reference |

|---|---|---|---|

| Adipic Acid Polyesters | TBT vs. Organotin | TBT shows high activity, efficiency, and is non-polluting. | chemicalbook.com |

| PBT Synthesis (DMT route) | TBT vs. Zinc Acetate | TBT is the more efficient transesterification catalyst. | chemicalbook.com |

| Polyester for Powder Coatings | Hybrid Ti-catalyst vs. TBT vs. Monobutyl Tin Oxide (MBTO) | Hybrid catalyst is faster than TBT; similar rate to MBTO. | cn-pci.com |

| DOTP Synthesis from PET | TBT + Ionic Liquid vs. TBT alone vs. Zinc Chloride | The combination of TBT and ionic liquid gave a much higher yield (86%). | mdpi.com |

| Poly(ether ester) Synthesis | TBT vs. TBT/Mg Acetate vs. Zr-based vs. Zn Acetate/Sb Trioxide | TBT/Magnesium Acetate composite catalyst showed enhanced performance. | cjmr.org |

Strategies for Catalyst Recovery and Reusability (e.g., Supported Catalysts)

A significant operational challenge with this compound is that it is a homogeneous catalyst, meaning it is dissolved in the reaction mixture. This makes its separation from the final product difficult and costly, often preventing its recovery and reuse. mdpi.com A primary strategy to overcome this limitation is to immobilize the catalyst on a solid support, transforming it into a heterogeneous catalyst that can be easily recovered. powdersystems.com

This process, known as heterogenization, typically involves loading TBT onto porous materials with a high surface area. Common methods for recovery of such solid catalysts include simple filtration, centrifugation, or vacuum distillation. powdersystems.com

Several successful examples of supported TBT catalysts have been documented:

Activated Carbon Support: TBT loaded onto activated carbon has been used to catalyze the synthesis of poly(butylene succinate) (PBS). This supported catalyst not only demonstrated superior catalytic performance compared to liquid TBT but also allowed for a reduction in the total amount of catalyst needed. mdpi.com Crucially, the catalyst was recovered and reused for five cycles while maintaining the ability to produce high molecular weight PBS. mdpi.com

TiO₂-Al₂O₃ Support: A supported catalyst comprising TBT on a titanium dioxide-aluminum oxide (TiO₂-Al₂O₃) carrier was developed for the synthesis of the plasticizer di(2-ethyl hexyl) phthalate (DOP). This heterogeneous catalyst could be reused for up to six times without significant loss of activity and was easily regenerated. researchgate.net

Clay Support: Clays (B1170129) are also investigated as supports for titanium-based catalysts. This compound can be used as a precursor to create titanium-pillared clays (Ti-PILC), which can act as stable, reusable catalysts. nih.gov

The use of supported catalysts not only facilitates recovery and reusability, thus lowering costs and environmental impact, but can also enhance catalytic performance due to the high dispersion of active sites on the support material. mdpi.comnih.gov

Tetrabutyl Titanate As a Precursor in Advanced Material Synthesis

Fabrication of Titanium Dioxide (TiO2) Materials

Tetrabutyl titanate is a favored precursor for creating various forms of titanium dioxide, a material with significant applications in photocatalysis, photovoltaics, and environmental remediation. mdpi.com The transformation of the organic TBT molecule into inorganic TiO2 is typically achieved through wet-chemical methods like the sol-gel process.

The sol-gel method is a versatile and widely used technique for producing TiO2 nanostructures and thin films from this compound. mdpi.comacs.org This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The precise control over reaction parameters during the sol-gel process enables the tailoring of the resulting TiO2 material's properties. acs.org For instance, the sol-gel method can be used to create TiO2 nanoparticles with specific crystalline phases, such as anatase, which is often desired for photocatalytic applications. nih.govmdpi.com The process is not only scalable but also cost-effective for producing nanostructured TiO2. mdpi.com

The general steps in a sol-gel synthesis of TiO2 from this compound involve:

Dissolving this compound in a suitable solvent, often an alcohol.

Initiating hydrolysis by adding water, which leads to the formation of titanium-hydroxy species.

Promoting condensation reactions, where these hydroxy species link together to form a three-dimensional titania network within the solvent. mdpi.com

Aging the resulting gel, followed by drying and calcination (heat treatment) to remove organic residues and induce crystallization. mdpi.com

The core of the sol-gel process lies in the hydrolysis and condensation reactions of the titanium alkoxide precursor, in this case, this compound. Titanium alkoxides are highly reactive towards water, making the control of these reactions critical. uctm.edu

The hydrolysis reaction involves the nucleophilic attack of water on the titanium atom, leading to the replacement of butoxy groups (-OC4H9) with hydroxyl groups (-OH). This can be represented by the following simplified reaction: Ti(OBu)₄ + xH₂O → Ti(OBu)₄₋ₓ(OH)ₓ + xBuOH

Following hydrolysis, condensation reactions occur, where the newly formed hydroxyl groups react with each other or with remaining alkoxy groups to form Ti-O-Ti bridges, releasing water or butanol in the process. This polycondensation leads to the formation of a solid, porous network, which is the gel. mdpi.com

The rate of hydrolysis and condensation of titanium alkoxides is strongly influenced by the pH of the reaction medium, which can be controlled by adding an acid or a base as a catalyst. researchgate.net

Acidic Conditions (Low pH): In an acidic environment (e.g., pH 1-3), the hydrolysis reaction is accelerated due to the protonation of the alkoxy groups, making them better leaving groups. researchgate.netrsc.org However, the condensation rate is slowed down. researchgate.net This leads to the formation of smaller, less branched polymeric chains. The resulting sol is often stable due to the electrostatic repulsion between the positively charged clusters. researchgate.net High acidity can favor the formation of the rutile phase of TiO2. core.ac.uk

Basic Conditions (High pH): Under basic catalysis, both hydrolysis and condensation reactions are generally faster. This leads to the formation of larger, more highly branched clusters, which can quickly form a gel. Lower acidity or neutral to alkaline conditions tend to favor the formation of the anatase phase. core.ac.ukakjournals.com

The isoelectric point of TiO2, the pH at which its surface has no net electrical charge, is typically in the range of 5 to 6.8. core.ac.uk Operating far from this pH range can result in more stable sols due to increased particle repulsion. core.ac.uk

| Catalyst Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure | Favored Crystalline Phase |

| Acidic (Low pH) | Fast | Slow | Small, linear or less branched chains | Rutile (at very high acidity) |

| Neutral/Basic (Higher pH) | Fast | Fast | Large, highly branched clusters | Anatase |

Controlling the rapid hydrolysis and condensation of this compound is essential to prevent uncontrolled precipitation and to achieve desired material properties. Solvents and chelating agents play a crucial role in moderating these reactions. mdpi.compolimi.it

Solvents: Alcohols, such as ethanol (B145695) and isopropanol (B130326), are common solvents in the sol-gel synthesis of TiO2. uctm.edumdpi.com They serve to dissolve the this compound and control the concentration of reactants. The choice of alcohol can influence the rates of hydrolysis and condensation. diva-portal.org For instance, using diols like ethylene (B1197577) glycol can help stabilize the precursor, as they can act as chelating ligands, forming more stable complexes with the titanium center. uctm.edu

Chelating Agents: Chelating agents are molecules that can form stable complexes with the titanium precursor, effectively reducing its reactivity towards water. rsc.org This modification of the precursor slows down the hydrolysis and condensation rates, allowing for better control over particle growth and morphology. mdpi.com Common chelating agents include:

Acetylacetone (B45752) (AcAc): Forms a stable complex with this compound, retarding the hydrolysis-condensation process. researchgate.net This allows for the controlled synthesis of TiO2 nanocrystallites. researchgate.net

Acetic Acid: Acts as a chelating agent that stabilizes the precursor solution and prevents rapid precipitation. mdpi.com It can also function as a catalyst, influencing the reaction rates. mdpi.com

Diethanolamine: Used to prepare stable sols for creating TiO2 films. acs.org

Triethanolamine: Another effective hydrolysis control agent for preparing stable TiO2 sols. mdpi.com

The use of these agents is a key strategy for achieving a "less hydrolysable complex," which is fundamental to the controlled formation of nanostructured materials. researchgate.net

| Additive | Role | Example |

| Solvent | Dissolves precursor, controls concentration | Ethanol, Isopropanol, Ethylene Glycol |

| Chelating Agent | Forms stable complex with precursor, reduces reactivity | Acetylacetone, Acetic Acid, Diethanolamine |

By carefully manipulating the parameters of the sol-gel process, it is possible to direct the synthesis towards specific TiO2 morphologies, such as nanoparticles and microspheres. icj-e.org The morphology of the final TiO2 material significantly impacts its properties and performance in various applications.

The controlled growth of TiO2 nanoparticles and microspheres from this compound is a subject of extensive research. The size and shape of the resulting particles are highly dependent on the synthesis conditions.

Nanoparticles: The synthesis of TiO2 nanoparticles often involves the use of chelating agents like acetylacetone to slow down the reaction kinetics, allowing for the formation of small, well-defined nanocrystallites. researchgate.net Hydrothermal methods, often following an initial sol-gel step, can also be employed to produce crystalline nanoparticles with sizes typically less than 10 nm. google.com The concentration of the precursor and the reaction temperature and time are critical parameters in controlling the final particle size. google.com For example, TiO2 nanoparticles with a pure anatase phase and a size of about 18-20 nm have been synthesized using acetylacetone as a hydrolysis control agent. mdpi.com

Microspheres: The formation of TiO2 microspheres, which are spherical agglomerates of smaller nanoparticles, can be achieved by controlling the hydrolysis and condensation process. One method involves using a slow, controlled release of water for hydrolysis. For instance, a ketal reaction between acetone (B3395972) and ethylene glycol can be used to generate water in a controlled manner for the hydrolysis of this compound, leading to the formation of well-defined TiO2 microspheres. icj-e.org Another approach involves a self-assembly process, where surfactants or polymers are used to guide the aggregation of primary TiO2 nanoparticles into spherical structures. rsc.org The size of these microspheres, often in the range of 200-800 nm, can be controlled by the choice and concentration of these structure-directing agents. mdpi.com

Sol-Gel Synthesis of TiO2 Nanostructures and Films

Directed Synthesis of Specific TiO2 Morphologies

Fabrication of One-Dimensional Nanostructures (Nanorods) and Complex Architectures (Flower Clusters)

This compound serves as a common titanium precursor for the synthesis of various one-dimensional (1D) TiO2 nanostructures, such as nanorods, and more complex hierarchical structures like flower-like clusters. sci-hub.sewisc.edu These morphologies are of significant interest due to their high surface area and unique electronic properties.

One-dimensional nanostructures, including nanorods, nanowires, and nanobelts, offer advantages such as enhanced charge transport and a high aspect ratio. researchgate.netmdpi.com The synthesis of these structures can be achieved through various methods, with the hydrothermal method being a simple, low-cost, and effective approach for controlling the shape and size of the resulting nanostructures. sci-hub.se For instance, TiO2 nanorods have been successfully synthesized using this compound in microwave-assisted hydrothermal processes. wisc.edu

Flower-like TiO2 hierarchical structures, which are assemblies of nanorods or nanowires, have also been fabricated using this compound as the titanium source through solvothermal and hydrothermal methods. scientific.netdntb.gov.uaresearchgate.net These intricate structures are formed by the self-assembly of initially formed TiO2 nanocrystals into nanowires, which then organize into petal-like arrangements that ultimately form the flower-like clusters. scientific.netresearchgate.net These flower-like structures, with diameters that can reach up to 2.3 μm, exhibit excellent photocatalytic activity due to their high surface area and hierarchical nature. scientific.net For example, flower-like TiO2 synthesized via a hydrothermal method using this compound and ethylene glycol demonstrated high photocatalytic activity in the degradation of methylene (B1212753) blue. researchgate.net

Doping Strategies for Enhanced Photocatalytic Activity

To improve the photocatalytic efficiency of TiO2, particularly under visible light, various doping strategies are employed. Doping involves introducing other elements into the TiO2 crystal lattice, which can alter its electronic structure, reduce the band gap, and decrease the recombination rate of photogenerated electron-hole pairs. core.ac.ukmdpi.com Both non-metallic and metallic elements have been successfully used as dopants.

Non-Metallic Doping (e.g., Carbon, Chlorine)

Non-metallic doping is an effective strategy to enhance the photocatalytic performance of TiO2 derived from this compound.

Carbon (C): Carbon can be introduced into the TiO2 lattice interstitially or as a surface coating of graphite-like carbon. researchgate.net This modification can narrow the band gap and act as a sensitizer, both of which contribute to improved photocatalytic activity under visible light. researchgate.net Carbon-doped TiO2 has been synthesized by the precipitation of this compound, resulting in a material that can decolorize methyl orange and reduce Cr(VI) effectively. researchgate.net The combination of TiO2 with carbonaceous materials like biochar, using this compound as the precursor, has also been shown to create composites with enhanced visible-light absorption and photocatalytic efficiency. rsc.org

Chlorine (Cl): Chlorine doping can be achieved by hydrolyzing this compound in hydrochloric acid. researchgate.net The introduction of chlorine anions into the TiO2 lattice has been shown to lower the phase transformation temperature from amorphous to anatase and from anatase to rutile. researchgate.net Importantly, chlorine doping shifts the absorption edge of TiO2 into the visible light region. researchgate.net Studies have demonstrated that chlorine-doped TiO2 exhibits enhanced photocatalytic degradation of phenol (B47542) under visible light irradiation. researchgate.netmdpi.com

Metal and Metal Oxide Doping (e.g., WO3, Bi, V, Fe, Ce, Sn, ZnS)

Doping with metal ions or coupling with other metal oxides is another widely researched avenue to enhance the photocatalytic properties of TiO2. nih.gov

Tungsten Oxide (WO3): The presence of WO3 nanocrystals on the surface of TiO2 has been shown to significantly enhance sensor response, indicating a modification of the surface properties of the host material. cdmf.org.br

Bismuth (Bi): Bismuth doping has been shown to be effective in narrowing the band gap of TiO2 and extending its absorption into the visible light region. researchgate.net This is attributed to the formation of intermediate energy levels. Amorphous BixTiOy microstructures formed within the TiO2 crystal can provide a large specific surface area and more active sites for photocatalysis. researchgate.net

Vanadium (V), Iron (Fe), and Cerium (Ce): Studies have shown that doping with transition metals can have varied effects. For instance, Fe and V have been reported to improve photocatalytic activity. cdmf.org.br Fe- and Ce-doped TiO2 nanospheres have been synthesized using this compound as a precursor through a controlled hydrolysis and hydrothermal treatment process. uh.edu

Tin (Sn) and Zinc Sulfide (ZnS): While specific detailed research findings on Sn and ZnS doping from this compound were not prevalent in the provided context, the general principle of metal and semiconductor doping is to create heterojunctions that promote charge separation and enhance photocatalytic efficiency. nih.gov

Enhancing Visible Light Response and Degradation Efficiency

A primary goal of doping TiO2 is to extend its photo-response from the UV to the visible light spectrum, which constitutes a larger portion of solar energy. rsc.org

Non-metallic doping with elements like carbon and chlorine has proven effective in achieving this. Carbon-modified TiO2, synthesized from this compound, shows significant visible-light-driven photocatalytic performance due to a narrowed band gap and the sensitizing effect of graphite-like carbon. researchgate.net Similarly, chlorine-doped TiO2 exhibits a shifted absorption edge into the visible light region, leading to enhanced degradation of organic pollutants like phenol under visible light. researchgate.net Fluorine-doped TiO2, prepared through the hydrolysis of this compound, also shows enhanced photocatalytic activity for methylene blue degradation under visible light, achieving a degradation rate of 91%. sci-hub.se

Metal and metal oxide doping also contributes to enhanced visible light activity. Bismuth-doped TiO2, for example, demonstrates strong spectral response in the visible region and marked activity in the photooxidation of gaseous benzene (B151609) under visible light. researchgate.net The introduction of iodine as a dopant in TiO2 synthesized from this compound has been shown to narrow the band gap, shift the optical response to the visible range, and enhance the photoelectrocatalytic degradation of organic contaminants. acs.org The creation of oxygen vacancies and other defects through doping can act as active sites and reduce the recombination of electron-hole pairs, further boosting degradation efficiency. sci-hub.se

Hydrothermal Synthesis of TiO2

Hydrothermal synthesis is a versatile and widely used method to produce crystalline TiO2 nanomaterials from this compound. This technique involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. The elevated temperature and pressure facilitate the crystallization of TiO2 into various morphologies.

The hydrothermal method is valued for being a simple, low-cost, and eco-friendly process. nih.govingentaconnect.com It allows for good control over the size and shape of the synthesized nanostructures by adjusting parameters such as reaction temperature, time, and the concentration of reactants. sci-hub.sejlu.edu.cn For example, TiO2 nanowires have been synthesized via a one-step hydrothermal method using this compound, isopropanol, and sodium hydroxide (B78521). jlu.edu.cn The optimal conditions for forming high-quality nanowires were found to be a reaction temperature of 180 °C, a sodium hydroxide concentration of 10 mol/L, and a reaction time of 24 hours. jlu.edu.cn

Furthermore, small porous TiO2 nanoparticles with an average size of 60 nm have been prepared using this compound in a one-step hydrothermal process. nih.govingentaconnect.com In some synthesis routes, structure-directing agents like tetrapropylammonium (B79313) hydroxide or octadecyltrimethoxysilane (B1207800) are used to control the morphology, leading to the formation of structures like hollow nanospheres. nih.govingentaconnect.comasianpubs.org Microwave-assisted hydrothermal synthesis using this compound can significantly accelerate the reaction rate, allowing for the preparation of nanosized TiO2 powders in a much shorter time compared to conventional hydrothermal methods. scientific.net

Liquid Phase Deposition (LPD) for TiO2 Thin Films

Liquid Phase Deposition (LPD) is a wet chemical technique for depositing thin oxide films onto a substrate from an aqueous solution at low temperatures and under atmospheric conditions. researchgate.netaip.orgmdpi.com This method is advantageous as it does not require sophisticated vacuum equipment or high-temperature treatments. mdpi.com

In the context of TiO2 thin films, this compound can be used in the sol-gel preparation of precursor materials which are then used in the LPD process. For instance, macroporous TiO2/SiO2 composite thin films have been prepared through a sol-gel approach involving the hydrolysis and polycondensation of this compound and tetraethyl orthosilicate (B98303). researchgate.net

The LPD process itself typically involves the controlled hydrolysis of a metal-fluoro complex in an aqueous solution. While the provided search results focus more on the use of precursors like ammonium (B1175870) hexafluorotitanate for the LPD process itself, the initial preparation of titania sols or composite materials can involve this compound. researchgate.netaip.org LPD has been successfully used to deposit TiO2 thin films on various substrates, including polystyrene, with the resulting films showing good adhesion and a partially crystalline anatase structure. researchgate.netpsu.edu The growth rate and thickness of the films can be controlled, and the technique allows for the coating of complex shapes. researchgate.netmdpi.com

| Parameter | Value | Reference |

| Flower-like TiO2 Diameter | 2 - 2.3 µm | scientific.net |

| Methylene Blue Degradation (Flower-like TiO2) | 95.8% after 40 min | scientific.net |

| F-doped TiO2 Methylene Blue Degradation | 91% | sci-hub.se |

| Chlorine-doped TiO2 Phenol Degradation | 42.5% after 120 min | researchgate.net |

| Hydrothermal Synthesis Temp. for Nanowires | 180 °C | jlu.edu.cn |

| Hydrothermal Synthesis NaOH Conc. for Nanowires | 10 mol/L | jlu.edu.cn |

| Hydrothermal Synthesis Time for Nanowires | 24 h | jlu.edu.cn |

| LPD Film Growth Rate on Polystyrene | 85 nm/h | researchgate.net |

Synthesis of Diverse Titanate Ceramics and Composites

This compound serves as a crucial titanium precursor in the synthesis of a wide array of advanced titanate ceramics and composites. Its utility stems from its solubility in common organic solvents and its reactivity, which allow for the formation of homogeneous precursor solutions, a critical factor in producing high-purity, nanostructured materials. These materials, including barium titanate, sodium bismuth titanate, yttrium titanium oxide, and aluminum titanate, are synthesized through various wet-chemical routes where this compound plays a central role.

Barium Titanate (BaTiO₃) Synthesis and Morphology Control

Barium titanate (BaTiO₃) is a ferroelectric ceramic widely used in the electronics industry for manufacturing capacitors, thermistors, and piezoelectric devices. semanticscholar.orgupb.ro The synthesis of high-purity BaTiO₃ with controlled particle size and morphology is essential for optimizing its electrical properties. This compound is a commonly used precursor in wet-chemical methods designed to achieve these goals. semanticscholar.orgupb.roijeat.org

The sol-gel and hydrothermal methods are prominent techniques for synthesizing BaTiO₃ nanoparticles, offering advantages over traditional solid-state reactions by providing better chemical homogeneity and lower synthesis temperatures. semanticscholar.orgupb.ro

In the sol-gel method , this compound is typically dissolved in a solvent like ethanol or isopropanol. semanticscholar.orgijeat.orgpsu.edu A barium precursor, such as barium acetate (B1210297) or barium nitrate (B79036), is dissolved separately, often in acetic acid or deionized water. ijeat.orgpsu.edu The two solutions are then mixed to form a homogeneous sol. The subsequent gelation and calcination of this sol at temperatures ranging from 700°C to 1100°C yield BaTiO₃ nanoparticles. ijeat.orgresearchgate.net For instance, one approach involves dissolving this compound in isopropyl alcohol and adding glacial acetic acid to form a titanyl acylate compound. semanticscholar.org Separately, barium acetate is dissolved, and the two solutions are mixed to initiate the sol-gel process. semanticscholar.org Another variation uses barium acetate and this compound with glacial acetic acid and ethanol as solvents, resulting in fine BaTiO₃ powders with a tetragonal structure after calcination. ijeat.org

The hydrothermal method offers direct synthesis of crystalline BaTiO₃ nanoparticles at even lower temperatures, typically between 100°C and 200°C, and can be combined with the sol-gel technique. semanticscholar.orgpsu.edu In a sol-gel-hydrothermal process, a precursor mixture is first obtained via the sol-gel route using this compound and a barium salt. upb.ro This gel is then subjected to hydrothermal treatment in an alkaline solution, such as potassium hydroxide (KOH), which acts as a mineralizer. upb.ropsu.edu This combined approach can produce highly crystalline and pure nanoparticles with a controlled grain size distribution. psu.edu For example, using this compound and barium nitrate as starting materials in a hydrothermal process with KOH as a mineralizer has been shown to be an effective route. psu.edu Similarly, BaTiO₃ nanoparticles with sizes ranging from 25-50 nm have been synthesized using a stearic acid gel method where this compound is added to a solution of barium stearate (B1226849) in melted stearic acid, followed by calcination. semanticscholar.org

A direct synthesis at room temperature has also been demonstrated using anhydrous barium hydroxide and this compound as starting materials, yielding ultrafine tetragonal BaTiO₃ nanoparticles as small as 7 nm. nih.gov

The processing temperature, particularly the calcination temperature, plays a critical role in determining the crystallinity and the crystal structure (phase) of the resulting BaTiO₃ powder. ijeat.orgresearchgate.netscienceasia.org

At lower calcination temperatures, around 700°C, BaTiO₃ tends to form in a metastable cubic phase. scienceasia.org As the temperature is increased to 900°C and above, a phase transformation to the stable and technologically important tetragonal structure occurs. scienceasia.org This transformation is evidenced by the splitting of the (200) X-ray diffraction (XRD) peak into (002) and (200) peaks. scienceasia.org Studies have shown that with increasing calcination temperature from 700°C to 1100°C, the crystallinity of the BaTiO₃ powder improves, indicated by narrower and sharper XRD peaks. researchgate.net This increase in temperature also promotes particle growth. scienceasia.org For example, powders calcined at 700°C may have an average particle size of 0.1-0.2 µm, which grows at higher temperatures. scienceasia.org

The transition from the ferroelectric tetragonal phase to the paraelectric cubic phase, known as the Curie point, occurs at approximately 120°C-130°C for bulk BaTiO₃. semanticscholar.orgclemson.edu The synthesis conditions can influence this transition temperature. For instance, BaTiO₃ powders synthesized via the Pechini method (a variation of the sol-gel technique) and treated at 1100°C exhibited the tetragonal phase and a ferroelectric-paraelectric transition at around 123°C. unal.edu.co

Table 1: Effect of Processing Temperature on BaTiO₃ Synthesis

| Processing Parameter | Observation | Reference |

|---|---|---|

| Calcination Temperature | ||

| 700°C | Formation of metastable cubic phase; average particle size 0.1-0.2 µm. | scienceasia.org |

| 900°C - 1100°C | Transformation to stable tetragonal phase; improved crystallinity and particle growth. | researchgate.netscienceasia.org |

| 1100°C | Formation of tetragonal phase with a c/a < 1.007. | unal.edu.co |

| Synthesis Method | ||

| Sol-Gel | Yields fine, tetragonal BaTiO₃ powders after calcination. | ijeat.org |

| Hydrothermal | Allows for synthesis at lower temperatures (~100-200°C). | semanticscholar.org |

| Room Temperature Synthesis | Direct formation of ultrafine (7 nm) tetragonal nanoparticles. | nih.gov |

Sodium Bismuth Titanate (NBT) Thin Film Preparation

Sodium Bismuth Titanate (Na₀.₅Bi₀.₅TiO₃ or NBT) is a lead-free ferroelectric material of significant interest for applications in sensors and memory devices. aip.orgaip.org The preparation of NBT-based thin films often utilizes sol-gel or chemical solution deposition methods, with this compound as the titanium source. aip.orgaip.orgmdpi.comgoogle.com

In a typical synthesis, precursors such as bismuth acetate, sodium acetate, and sometimes dopants or other components like lead acetate or praseodymium nitrate, are dissolved in a solvent system. aip.orgaip.org This system often consists of glacial acetic acid and/or ethylene glycol monomethyl ether. aip.orgmdpi.com To this solution, this compound is added, often along with a stabilizing agent like acetylacetone or ethanolamine, to form a stable precursor solution. aip.orgmdpi.commdpi.com An excess of the bismuth and sodium precursors is frequently used to compensate for their potential volatilization during the high-temperature annealing process. aip.orgmdpi.com

The resulting precursor solution is then deposited onto a substrate, such as Pt/Ti/SiO₂/Si, using techniques like spin-coating. google.commdpi.com This is followed by a pyrolysis step at a moderate temperature (e.g., 400°C) and a final high-temperature annealing step (e.g., 650°C-700°C) to crystallize the film into the desired perovskite structure. google.commdpi.com This process can be repeated to achieve the desired film thickness. google.com

For example, (Bi₀.₅Na₀.₅)₀.₈₋ₓBaₓSr₀.₂TiO₃ (BNBST) thin films were prepared using a sol-gel method where sodium acetate, strontium acetate, bismuth acetate, and barium acetate were dissolved in a mixture of ethylene glycol monomethyl ether and acetic acid, followed by the addition of this compound and acetylacetone as a stabilizer. mdpi.com Similarly, Pr³⁺-doped NBT thin films were synthesized using bismuth acetate, sodium acetate, praseodymium nitrate, and this compound as starting materials in a glacial acetic acid solvent with acetylacetone as a chelating agent. aip.org

Yttrium Titanium Oxide (Y₂Ti₂O₇) Nanocrystal Development

Yttrium titanium oxide (Y₂Ti₂O₇), which crystallizes in the pyrochlore (B1171951) structure, is a material investigated for its potential as a host for nuclear waste due to its radiation tolerance. rsc.org The synthesis of nanocrystalline Y₂Ti₂O₇ is often achieved through sol-gel methods, where this compound is a key precursor.

A modified citric acid sol-gel route is a common approach. rsc.orgresearchgate.net In this method, an yttrium source, such as yttrium oxide (Y₂O₃) dissolved in nitric acid, is prepared. rsc.org Separately, a stoichiometric amount of this compound is dispersed in a mixture of citric acid and absolute ethanol. rsc.org The two solutions are then combined. The citric acid acts as a chelating agent, facilitating the formation of a homogeneous gel. rsc.org Subsequent calcination of this gel at relatively low temperatures (e.g., 750°C) can produce quasi-spherical Y₂Ti₂O₇ nanoparticles with good dispersibility and an average size of 20-30 nm. researchgate.net This method allows for the synthesis of Y₂Ti₂O₇ nanopowders at a lower temperature and in a shorter time compared to traditional solid-state reactions. researchgate.net

Aluminum Titanate (Al₂TiO₅) Film Preparation

Aluminum titanate (Al₂TiO₅) is a ceramic material known for its low thermal expansion coefficient, making it suitable for high-temperature applications. The preparation of Al₂TiO₅ films via the sol-gel method often employs this compound as the titanium precursor. scientific.netgrafiati.comresearchgate.net

In a typical low-temperature sol-gel synthesis, this compound and an aluminum precursor, such as aluminum chloride (AlCl₃·6H₂O) or aluminum nitrate, are used. scientific.netcore.ac.uk The solvent is typically ethanol. scientific.net To control the hydrolysis and condensation reactions and to promote the formation of the Al-O-Ti heterogeneous bond, which is key to forming Al₂TiO₅ at lower temperatures, compound chelating agents like ethyl acetoacetate (B1235776) and anhydrous citric acid are used. scientific.netgrafiati.comresearchgate.net The use of such compound chelating agents has been shown to enable the synthesis of Al₂TiO₅ at temperatures as low as 750°C. scientific.netresearchgate.net The resulting sol can be coated onto a substrate, such as silicon carbide (SiC), to form a high-quality Al₂TiO₅ film after heat treatment. scientific.netgrafiati.com

Table 2: Precursors and Methods for Titanate Synthesis

| Target Material | Titanium Precursor | Other Precursors | Synthesis Method | Key Processing Details | Reference |

|---|---|---|---|---|---|

| Barium Titanate (BaTiO₃) | This compound | Barium acetate, Barium nitrate | Sol-Gel, Hydrothermal | Calcination at 700-1100°C; KOH as mineralizer in hydrothermal. | ijeat.orgpsu.edu |

| Sodium Bismuth Titanate (NBT) | This compound | Bismuth acetate, Sodium acetate | Sol-Gel / Chemical Solution Deposition | Use of stabilizing agents (acetylacetone); annealing at ~650-700°C. | aip.orgmdpi.com |

| Yttrium Titanium Oxide (Y₂Ti₂O₇) | This compound | Yttrium oxide | Modified Citric Acid Sol-Gel | Citric acid as chelating agent; calcination at ~750°C. | rsc.orgresearchgate.net |

| Aluminum Titanate (Al₂TiO₅) | This compound | Aluminum chloride, Aluminum nitrate | Sol-Gel | Use of compound chelating agents (ethyl acetoacetate, citric acid); synthesis at ~750°C. | scientific.netresearchgate.net |

Calcium Copper Titanate (CCTO) Nanoparticle Synthesis

Calcium Copper Titanate (CaCu₃Ti₄O₁₂), or CCTO, is a perovskite material renowned for its exceptionally high dielectric constant. The synthesis of CCTO often employs wet-chemistry methods to achieve fine, crystalline powders at lower temperatures and with shorter reaction times compared to conventional solid-state reactions. researchgate.netscribd.com In these syntheses, this compound is a commonly used titanium source.

The sol-gel method is a prominent technique for producing CCTO nanoparticles. symbiosisonlinepublishing.comopenaccessjournals.com In a typical process, this compound is dissolved in a solvent, often an alcohol, along with stoichiometric amounts of calcium and copper precursors, such as calcium nitrate and copper nitrate. researchgate.netscribd.comsymbiosisonlinepublishing.comsemanticscholar.org The solution undergoes hydrolysis and condensation to form a gel, which is then dried and calcined at elevated temperatures to yield the crystalline CCTO phase. symbiosisonlinepublishing.comopenaccessjournals.com

Research has demonstrated the successful synthesis of CCTO nanopowder using a sol-gel self-combustion method where this compound was a key reactant. researchgate.net X-ray diffraction analysis confirmed that samples calcined at 800°C were fully crystallized into the CCTO phase. researchgate.net Atomic force microscopy revealed the particle size of the resulting CCTO to be in the range of 60–80 nm. researchgate.net Another study using a sol-gel route with this compound, calcium acetate, and cupric nitrate as precursors produced single-phase CCTO nano-powders after calcination at 750°C for 3 hours. symbiosisonlinepublishing.com Other research employing the sol-gel method yielded CCTO nanoparticles with sizes between 90 and 120 nm. symbiosisonlinepublishing.com

| Synthesis Method | Precursors | Calcination Temperature (°C) | Resulting Particle Size (nm) | Reference |

| Sol-Gel Self-Combustion | Calcium nitrate, Copper nitrate, This compound | 800 | 60-80 | researchgate.net |

| Sol-Gel | Calcium acetate, Cupric nitrate, This compound | 750 | - | symbiosisonlinepublishing.com |

| Sol-Gel | - | - | 90-120 | symbiosisonlinepublishing.com |

Lithium Aluminum Titanium Phosphate (LATP) Solid Electrolytes

Lithium Aluminum Titanium Phosphate (Li₁₊ₓAlₓTi₂₋ₓ(PO₄)₃), or LATP, is a NASICON (sodium superionic conductor)-type ceramic material recognized for its high ionic conductivity, making it a promising candidate for solid-state electrolytes in next-generation lithium-ion batteries. d-nb.infowright.edumdpi.com Sol-gel synthesis is a favored method for preparing LATP as it allows for a homogeneous mixture of precursors at the atomic level, potentially leading to lower synthesis temperatures compared to solid-state reactions. wright.edumdpi.comrsc.org While various titanium alkoxides can be used, this compound is a suitable precursor for such processes. researchgate.net